methyl 5'-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3'-bithiophene-4'-carboxylate
Description
Methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate is a complex organic compound that belongs to the class of bithiophene derivatives This compound is characterized by the presence of a fluorophenyl group, a prop-2-enoyl group, and a bithiophene core
Properties
Molecular Formula |
C19H14FNO3S2 |
|---|---|
Molecular Weight |
387.5g/mol |
IUPAC Name |
methyl 2-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H14FNO3S2/c1-24-19(23)17-14(15-3-2-10-25-15)11-26-18(17)21-16(22)9-6-12-4-7-13(20)8-5-12/h2-11H,1H3,(H,21,22)/b9-6+ |
InChI Key |
UUZZTDVOXHCKTK-RMKNXTFCSA-N |
SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C=CC3=CC=C(C=C3)F |
Isomeric SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)/C=C/C3=CC=C(C=C3)F |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate typically involves multiple steps, including the formation of the bithiophene core, the introduction of the fluorophenyl group, and the coupling of the prop-2-enoyl group. Common synthetic routes may involve:
Formation of the Bithiophene Core: This can be achieved through a Suzuki-Miyaura coupling reaction, where two thiophene rings are coupled using a palladium catalyst and a boron reagent.
Introduction of the Fluorophenyl Group: This step may involve a halogenation reaction followed by a nucleophilic substitution to introduce the fluorophenyl group onto the bithiophene core.
Coupling of the Prop-2-enoyl Group: The final step involves the coupling of the prop-2-enoyl group through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate can be compared with other similar compounds, such as:
Methyl 5’-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 5’-{[(2E)-3-(4-bromophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Methyl 5’-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The uniqueness of methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
